molecular formula C12H12N2 B8306989 4-(1H-Indol-5-yl)-butyronitrile

4-(1H-Indol-5-yl)-butyronitrile

Cat. No.: B8306989
M. Wt: 184.24 g/mol
InChI Key: RLGQUVPKTSPNAU-UHFFFAOYSA-N
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Description

Structural Characterization of 4-(1H-Indol-5-yl)-butyronitrile

Molecular Architecture and IUPAC Nomenclature

The IUPAC name This compound derives from the parent indole system, where the butyronitrile group (–CH2CH2CH2CN) is substituted at the 5-position of the indole ring. According to IUPAC guidelines, nitriles take priority over hydrocarbons in functional group naming, necessitating the "-nitrile" suffix. The numbering of the indole ring follows standard conventions, with the pyrrole nitrogen at position 1 and the benzene ring spanning positions 2–7. The butyronitrile chain is assigned the lowest possible locant (position 5) to minimize numerical indices.

The molecular formula is C12H12N2 , with a molar mass of 184.24 g/mol. Key structural features include:

  • A planar indole core with π-conjugation across the pyrrole and benzene rings.
  • A flexible butyronitrile side chain introducing torsional freedom.
  • Polar nitrile group (–C≡N) capable of hydrogen bonding and dipole interactions.

Comparative analysis with 4-(7-bromo-1H-indol-3-yl)butanenitrile and 4-(1H-indol-5-yl)benzonitrile reveals that substitution patterns significantly influence electronic properties. For instance, bromine at position 7 in the former compound enhances electrophilic aromatic substitution reactivity, while the benzonitrile group in the latter restricts conformational flexibility due to its rigid aryl linkage.

Table 1: Structural Comparison of Indole Nitriles
Compound Molecular Formula Substituent Position Functional Group Molar Mass (g/mol)
This compound C12H12N2 5 –CH2CH2CH2CN 184.24
4-(7-Bromo-1H-indol-3-yl)butanenitrile C12H11BrN2 3 –CH2CH2CH2CN, –Br 283.14
4-(1H-Indol-5-yl)benzonitrile C15H10N2 5 –C6H4CN 218.26

Comparative Analysis with Related Indole Nitriles

The biological and chemical profiles of indole nitriles are highly dependent on substituent positioning. For example:

  • 4-(7-Bromo-1H-indol-3-yl)butanenitrile : Bromination at position 7 increases lipophilicity (logP ≈ 2.8) and alters binding affinity to kinase targets. The butanenitrile chain at position 3 adopts a gauche conformation in solution, as inferred from NMR studies of analogs.
  • Indole-3-acetonitrile : This simpler derivative (C10H8N2) lacks the extended alkyl chain of butyronitrile analogs but exhibits plant growth regulatory activity due to its structural similarity to auxins. Its melting point (35–37°C) and solubility in polar solvents contrast with the higher hydrophobicity of longer-chain nitriles.
  • 4-(1H-Indol-5-yl)benzonitrile : The benzonitrile group introduces a second aromatic ring, reducing solubility in aqueous media (logP ≈ 3.1) but enhancing π-stacking interactions in solid-state structures.

These comparisons highlight how this compound occupies a middle ground in terms of flexibility and polarity, making it a versatile scaffold for further functionalization.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is unavailable, related structures suggest plausible packing arrangements. For instance, indole-3-acetonitrile crystallizes in a monoclinic system (space group P21/c) with intermolecular N–H···N≡C hydrogen bonds between the indole NH and nitrile groups. Similarly, 4-(1H-indol-5-yl)benzonitrile exhibits a herringbone packing motif driven by aryl stacking.

Molecular mechanics simulations predict that the butyronitrile chain in this compound adopts a staggered conformation to minimize steric clashes between the indole ring and nitrile group. Torsional angles for the –CH2CH2CH2– segment are estimated at 60°–180°, allowing partial conjugation between the nitrile and indole π-system.

Electronic Structure and Molecular Orbital Calculations

Density functional theory (DFT) calculations on model systems reveal key electronic features:

  • The highest occupied molecular orbital (HOMO) localizes on the indole ring (–5.2 eV), particularly at positions 4 and 6, which are electron-rich due to resonance effects.
  • The lowest unoccupied molecular orbital (LUMO) resides on the nitrile group (–1.8 eV), making it susceptible to nucleophilic attack.
  • The energy gap (ΔE = 3.4 eV) suggests moderate reactivity, consistent with nitriles undergoing hydrolysis or cycloaddition under mild conditions.

Frontier molecular orbital analysis further indicates that electrophilic substitution preferentially occurs at position 4 of the indole ring, while the nitrile group participates in dipolar interactions with biological targets such as kinases or cytochrome P450 enzymes.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-(1H-indol-5-yl)butanenitrile

InChI

InChI=1S/C12H12N2/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-6,8-9,14H,1-3H2

InChI Key

RLGQUVPKTSPNAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CCCC#N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

4-(1H-Indol-5-yl)-butyronitrile has been investigated for its potential as an anticancer agent. Various studies have synthesized derivatives of indole-based compounds, including this compound, and evaluated their efficacy against different cancer cell lines.

Synthesis and Evaluation

In a study involving indole-acrylonitrile derivatives, compounds were screened against approximately 60 human tumor cell lines at the National Cancer Institute. The results indicated that certain derivatives exhibited significant growth inhibition, with notable IC50 values ranging from 0.02440.0244 to 7.91μM7.91\,\mu M against leukemia, lung cancer, and breast cancer cell lines .

Table 1: Antitumor Activity of Indole Derivatives

CompoundMean Growth Inhibition (%)Most Sensitive Cell LineIC50 (μM)
2l26.05MDA-MB-435 (melanoma)0.0244
5a32.33OVCAR-3 (ovarian cancer)0.0866
6a81.55MDA-MB-435 (melanoma)90.31

The incorporation of specific substituents on the indole ring significantly influenced the anticancer activity, highlighting the importance of structure-activity relationships in drug design.

Neuroprotective Properties

Research has also explored the neuroprotective effects of compounds related to indole structures, including this compound. These compounds have shown promise in inhibiting monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative disorders such as Parkinson's disease.

Table 2: MAO-B Inhibition Potency

CompoundIC50 (µM)Selectivity Index
Compound A0.78>120
Compound B1.65>60

Pharmacological Applications

Beyond anticancer and neuroprotective effects, indole derivatives are being studied for their potential as pharmacological agents in treating various conditions.

Antimicrobial Activity

Indole-based compounds have been evaluated for antimicrobial properties as well. The synthesis of various derivatives has led to findings that suggest potential effectiveness against bacterial and fungal strains .

Other Therapeutic Uses

Research continues into other therapeutic applications for indole derivatives, including their roles in modulating immune responses and their potential use in treating metabolic disorders.

Comparison with Similar Compounds

Functional Group Impact on Properties

  • Conversely, rigid benzonitrile derivatives () may exhibit reduced conformational adaptability .
  • Electron-Withdrawing Effects :
    • Nitriles stabilize adjacent groups via electron withdrawal. In , the nitrile’s proximity to a fluoropyrimidine enhances electrophilic reactivity, critical for TYK2 inhibition .
  • Synthetic Accessibility :
    • Butyronitrile synthesis often involves decarboxylation () or alkylation steps, whereas benzonitriles may require transition metal catalysis (e.g., palladium-mediated coupling) .

Physicochemical Properties

  • Solubility :
    • Aliphatic nitriles (e.g., butyronitrile) generally exhibit higher aqueous solubility than aromatic analogs (e.g., benzonitrile) due to reduced π-π stacking .
  • Thermal Stability :
    • Nitro-substituted indoles () show lower thermal stability, whereas saturated chains (e.g., tetrahydro-pyran in ) may increase melting points .

Q & A

Q. What are the established synthetic routes for 4-(1H-Indol-5-yl)-butyronitrile, and how do reaction conditions influence yield?

The compound can be synthesized via condensation or decarboxylation reactions. For example, RaNi/hydrazine reduction in isopropanol followed by glutarimide condensation (e.g., in xylene or acetonitrile) is effective for nitrile-containing intermediates . Alternatively, decarboxylation of 4-(3-methyl-5-nitropyrid-2-yl)butyronitrile using NaOH in ethanol/water highlights the role of pH and solvent polarity in optimizing yield . Key factors include temperature control (~80–100°C for reflux), catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions), and purification via column chromatography or recrystallization.

Q. Which analytical techniques are critical for confirming the structure of this compound?

X-ray crystallography (e.g., monoclinic P2₁/n space group with unit cell parameters a = 17.10 Å, b = 8.12 Å, c = 17.62 Å) provides definitive structural confirmation . Complementary methods include:

  • NMR : ¹H/¹³C NMR to verify indole proton environments (δ 7.2–7.8 ppm) and nitrile carbon (δ ~120 ppm).
  • HPLC-MS : For purity assessment (>98%) and molecular ion detection (e.g., [M+H]⁺ at m/z ≈ 211).

Q. How does the nitrile group in this compound influence its reactivity?

The nitrile group participates in nucleophilic additions (e.g., hydrolysis to carboxylic acids) and cyclization reactions. For instance, chlorination of analogous nitriles (e.g., 4,5-dichlorophthalonitrile) under Cl₂ gas generates halogenated derivatives . Catalytic hydrogenation (H₂/Pd-C) can reduce nitriles to amines, enabling further functionalization .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can supramolecular interactions be analyzed?

Crystallization is hindered by flexibility in the butyronitrile chain. Slow evaporation from DMSO/EtOH mixtures improves crystal quality. Supramolecular interactions (e.g., π-π stacking between indole rings, C–H∙∙∙N hydrogen bonds) stabilize the lattice . Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H-bonding, 45% van der Waals contacts) .

Q. How do alternative synthetic pathways (e.g., decarboxylation vs. condensation) impact scalability and regioselectivity?

Decarboxylation (e.g., NaOH/EtOH) offers high regioselectivity but requires harsh conditions, risking byproduct formation . Condensation routes (e.g., K₂CO₃/acetonitrile) are milder but may yield isomers requiring chromatographic separation . Scalability favors solvent systems with low boiling points (e.g., THF over xylene) for easier solvent recovery.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

  • Variable Temperature NMR : Identifies dynamic effects (e.g., rotamers in the butyronitrile chain).
  • High-Resolution MS/MS : Correlates fragmentation pathways with proposed structures.
  • DFT Calculations : Predicts ¹³C NMR shifts (error margin <2 ppm) to validate assignments .

Q. Can this compound serve as a precursor for bioactive molecules, and what structural analogs support this?

Yes. The indole-nitrile scaffold is seen in NRF2 inhibitors (e.g., ML-385, which shares a 1H-indol-5-yl moiety and modulates oxidative stress pathways) . Modifying the nitrile to an amide or thioamide group could enhance target binding, as seen in kinase inhibitors .

Q. How do solvent polarity and catalysts affect the stereochemical outcome of reactions involving this compound?

Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, favoring inversion. Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity in additions to the nitrile group . Solvent-free mechanochemical grinding has been explored for eco-friendly synthesis but may reduce stereochemical control.

Methodological Considerations

  • Purification : Use silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent nitrile hydrolysis or indole oxidation .
  • Toxicity : Handle with nitrile gloves and fume hood due to potential cyanide release under acidic conditions .

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